This compound can be sourced from chemical suppliers and is classified under heterocyclic compounds, specifically pyrazoles. Pyrazoles are five-membered ring compounds containing two adjacent nitrogen atoms. The presence of the trifluoropropyl group enhances its lipophilicity, which may influence its biological activity and interaction with cellular targets.
The synthesis of 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves several key steps:
The molecular formula of 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is , with a molecular weight of approximately 243.02 g/mol.
The compound can be represented using SMILES notation as BrC1=NN(C(C(F)(F)F)CC(C(F)(F)F)C)C=C1
, indicating the arrangement of atoms within the structure .
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is largely dependent on its application:
The applications of 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole span various scientific fields:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: